An In-depth Technical Guide to 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7)
An In-depth Technical Guide to 2-Methoxypyrimidin-5-amine (CAS: 56621-89-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxypyrimidin-5-amine, a key building block in medicinal chemistry. The information is curated for researchers, scientists, and drug development professionals, with a focus on delivering actionable data and methodologies.
Core Properties and Physicochemical Data
2-Methoxypyrimidin-5-amine, with the CAS number 56621-89-7, is a pyrimidine derivative featuring a methoxy group at the 2-position and an amine group at the 5-position.[1][2] Its chemical structure is foundational for the development of various biologically active molecules.
Table 1: Physicochemical Properties of 2-Methoxypyrimidin-5-amine
| Property | Value | Source(s) |
| CAS Number | 56621-89-7 | [1][2] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 119-120 °C | [1] |
| Boiling Point (Predicted) | 294.4 ± 32.0 °C | [1] |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.49 ± 0.22 | [1] |
| Water Solubility | Soluble | |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
Safety and Handling
2-Methoxypyrimidin-5-amine is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its key safety information.
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
| Pictogram | ||
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/ eye protection/ face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the amine protons, and the methoxy protons. The aromatic protons will likely appear as singlets or doublets in the downfield region. The amine protons will present as a broad singlet, and the methoxy protons will be a sharp singlet in the upfield region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the pyrimidine ring will resonate in the aromatic region, with the carbon attached to the methoxy group appearing at a higher chemical shift. The methoxy carbon will be observed in the upfield region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-Methoxypyrimidin-5-amine is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group.[3][4][5]
Mass Spectrometry (Predicted)
In a mass spectrum, 2-Methoxypyrimidin-5-amine is expected to show a molecular ion peak (M+) at m/z 125.13.[1] Fragmentation patterns would likely involve the loss of the methoxy group, the amine group, and cleavage of the pyrimidine ring. The nitrogen rule of mass spectrometry, which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, is consistent with the molecular weight of this compound.[6]
Synthesis and Experimental Protocols
The synthesis of 2-Methoxypyrimidin-5-amine can be achieved through various synthetic routes. A common approach involves the use of a starting material that allows for the introduction of the methoxy and amino groups onto the pyrimidine ring. Below is a representative experimental protocol based on the nucleophilic aromatic substitution of a suitable precursor.
Representative Synthesis Protocol
This protocol describes a plausible synthesis of 2-aminopyrimidine derivatives, which can be adapted for 2-Methoxypyrimidin-5-amine. The synthesis involves the displacement of a leaving group, such as a methylthio group, from a pyrimidine core with an amine.[7]
Materials:
-
5-Bromo-2-methoxypyrimidine
-
Ammonia (in a suitable solvent, e.g., 1,4-dioxane)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
To a dry reaction vessel, add 5-bromo-2-methoxypyrimidine (1.0 eq), the palladium catalyst (0.05 eq), and the ligand (0.1 eq).
-
Add the base (2.0 eq) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent, followed by the ammonia solution (1.5 eq).
-
Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methoxypyrimidin-5-amine.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-Methoxypyrimidin-5-amine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the hydrogen bonding pattern of adenine, enabling it to bind to the ATP-binding site of kinases.[7] This makes 2-Methoxypyrimidin-5-amine a valuable building block for the synthesis of kinase inhibitors.
Role as a Kinase Inhibitor Scaffold
Derivatives of 2-Methoxypyrimidin-5-amine have been investigated as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and Phosphoinositide 3-kinase (PI3K), which are key targets in cancer therapy.[8] The methoxy group can influence the solubility and electronic properties of the molecule, while the amine group serves as a crucial hydrogen bond donor for interaction with the kinase hinge region.
Diagram of Kinase Inhibition:
Caption: Competitive inhibition of a kinase by a 2-aminopyrimidine derivative.
Representative Kinase Assay Protocol
This protocol provides a general framework for evaluating the inhibitory activity of compounds derived from 2-Methoxypyrimidin-5-amine against a target kinase.
Materials:
-
Target kinase
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a multi-well plate, add the target kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Diagram of Kinase Assay Workflow:
Caption: General workflow for a kinase inhibition assay.
Conclusion
2-Methoxypyrimidin-5-amine is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its favorable physicochemical properties and the established role of the 2-aminopyrimidine scaffold in kinase inhibition make it a compound of high interest for researchers in drug discovery and development. This guide provides a solid foundation of technical information to support further investigation and utilization of this important chemical entity.
References
- 1. 56621-89-7 CAS MSDS (2-Methoxypyrimidin-5-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-甲氧基嘧啶-5-胺 CAS#: 56621-89-7 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]





